π-Coordination Capability: Allyl Moiety Enables Cu(I) π,N-Chelate Formation Absent in 4-Aryl and 4-Alkyl Analogs
4-Allylthiosemicarbazide (ATSC) acts as a tetradentate ligand in [Cu(ATSC)]NH2SO3, forming a trigonal pyramidal Cu(I) coordination sphere involving two sulfur atoms, one nitrogen atom, and the C=C bond of the allyl group [1]. This π-coordination mode is structurally verified by single-crystal X-ray diffraction (space group P212121, a=6.8284(2), b=9.3054(3), c=16.1576(11) Å) [1]. In contrast, 4-arylthiosemicarbazides (e.g., 4-phenyl) lack the C=C bond required for π-interaction and coordinate exclusively through N,S-donor atoms, forming five-membered chelates without alkene participation. 4-Methylthiosemicarbazide similarly lacks the π-donor capability and cannot form the six-membered π,N-chelate observed with ATSC [2]. The formation of orthogonal N-Cu-S fragments with efficient Cu-(C=C) interaction is described as unexpectedly efficient for copper(I) complexes with thioamide co-ligands [2].
| Evidence Dimension | Coordination mode and ligand denticity |
|---|---|
| Target Compound Data | Tetradentate (2×S, 1×N, 1×C=C π-bond); six-membered π,N-chelate plus five-membered N,S-chelate; orthogonal N-Cu-S fragment |
| Comparator Or Baseline | 4-Arylthiosemicarbazides: N,S-bidentate only, five-membered chelate, no π-interaction; 4-Methylthiosemicarbazide: N,S-bidentate only |
| Quantified Difference | Qualitative structural difference: presence of π-coordination in ATSC versus absence in comparators |
| Conditions | Single-crystal X-ray diffraction; electrochemical synthesis with alternating current in Cu(I)-sulfamate systems |
Why This Matters
The π-coordination mode is unique to allyl-substituted thiosemicarbazides and directly influences metal complex stability, geometry, and subsequent biological activity; researchers developing Cu(I)-based catalysts or metallodrugs cannot substitute 4-aryl or 4-alkyl analogs without losing this coordination behavior.
- [1] Mel'nyk, O.P.; Filinchuk, Y.; Schollmeyer, D.; Mys'kiv, M.G. π-Complexes of copper(I) ionic salts: Synthesis and crystal structure of (4-allylthiosemicarbazide)(sulfamato)copper(I) and bis(4-allylthiosemicarbazide)(sulfato-O)dicopper(I). Z. Anorg. Allg. Chem. 2001, 627(2), 287–293. View Source
- [2] Filinchuk, Y. Synthesis and stereochemistry of copper(I) π-complexes with allylic derivatives of azomethines and thiosemicarbazide. Ph.D. Thesis, 2002. View Source
